![molecular formula C20H22N4O5S B2995976 Isopropyl 2-(ethylthio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 537045-98-0](/img/structure/B2995976.png)
Isopropyl 2-(ethylthio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “Isopropyl 2-(ethylthio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate” is a pyrano[2,3-d]pyrimidine-2,4-dione derivative . Pyrimidines are common heterocyclic compounds found in many natural products as well as synthetic drugs with antibacterial and antimicrobial activities .
Synthesis Analysis
The synthesis of pyrano[2,3-d]pyrimidine-2,4-dione derivatives involves the reaction of 7-amino-2,4-dioxo-5-(thiophen-2-yl)-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carbonitrile with p-nitroacetophenone and a few drops of triethylamine in 1,4-dioxane . The mixture is heated under reflux for 5 hours, then cooled and poured into ice-water, filtered off, dried, and recrystallized from 1,4-dioxane .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyrano[2,3-d]pyrimidine-2,4-dione core, which is a bicyclic system containing a pyrimidine ring fused with a pyran ring .Chemical Reactions Analysis
The compound is part of a series of pyrano[2,3-d]pyrimidine-2,4-dione analogues synthesized as potential inhibitors against PARP-1 . PARP-1 is a DNA-binding protein involved in DNA repair damage. Inhibitors of PARP-1 have been used as potentiators in combination with DNA damaging cytotoxic agents to compromise the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death .科学的研究の応用
Synthesis and Properties
Researchers have studied the synthesis and properties of derivatives of 2-alkylthio-4-oxo-3,4-(and -1,4)-dihydropyrido-[2,3-d]pyrimidine-5- and -6-carboxylic acids, demonstrating the pharmacological activity of some obtained compounds (Śladowska et al., 1990). This research showcases the potential for developing novel compounds with diverse biological activities through the manipulation of their chemical structures.
Antimicrobial Activity
A study on the antimicrobial activity of 3-methyl-5-isopropyl (or ethyl) 6-methyl-4-nitrophenyl-1,4-dihydropyridine-3,5-dicarboxylate derivatives highlighted that prokaryotes (bacteria) were more sensitive to these compounds than eukaryotes (filamentous fungi). Derivatives showed significant antibacterial activity, with one derivative in particular exhibiting strong inhibition against Mycobacterium smegmatis, Staphylococcus aureus, and Escherichia coli (Olejníková et al., 2014). This indicates the potential of these compounds in developing new antibacterial agents.
Structure-Activity Relationships
The study of structure-activity relationships in antimitotic agents involving pyridine derivatives demonstrated the crucial role of chemical structure in determining the biological activity of these compounds. Adjustments to the molecular structure can significantly impact their effectiveness as antimitotic agents, which are important in cancer treatment (Temple et al., 1992).
Biological Evaluation of Derivatives
Novel derivatives of thio-1,4-dihydropyrimidine-5-carboxylate have been synthesized and evaluated for their anti-inflammatory and antioxidant activities. Some compounds exhibited potent anti-inflammatory activity in animal models, highlighting the potential for therapeutic applications in treating inflammation and oxidative stress (Lavanya et al., 2013).
作用機序
将来の方向性
特性
IUPAC Name |
propan-2-yl 2-ethylsulfanyl-7-methyl-5-(4-nitrophenyl)-4-oxo-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O5S/c1-5-30-20-22-17-16(18(25)23-20)15(12-6-8-13(9-7-12)24(27)28)14(11(4)21-17)19(26)29-10(2)3/h6-10,15H,5H2,1-4H3,(H2,21,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUMXVZDGMDLILD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2=C(C(C(=C(N2)C)C(=O)OC(C)C)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isopropyl 2-(ethylthio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Ethyl-5-((4-ethylphenyl)(4-hydroxypiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2995893.png)
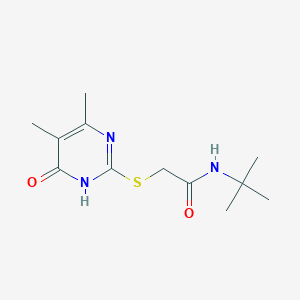
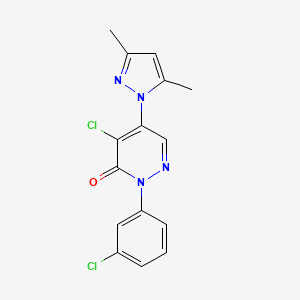
![1-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea](/img/structure/B2995899.png)
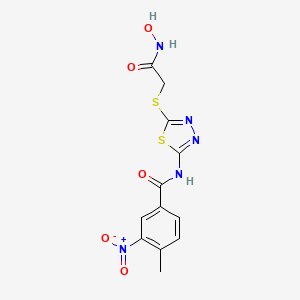
![4-[(5-bromo-2-chloropyridine-3-sulfonamido)methyl]-N-methylbenzamide](/img/structure/B2995901.png)
![7-Fluoro-3-[[1-[2-(4-methyl-6-oxopyrimidin-1-yl)acetyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2995902.png)
![(Z)-ethyl 5-(but-2-enamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2995905.png)
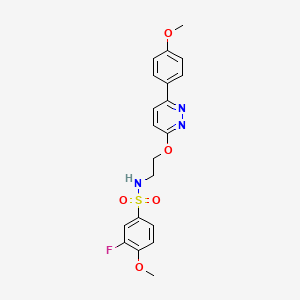
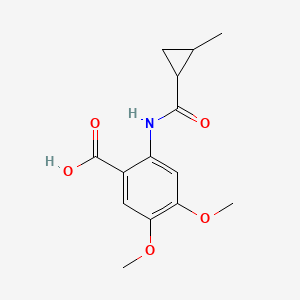
![N-[(adamantan-2-yl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2995913.png)

![3-(4-Ethoxybenzoyl)-6,8-difluoro-1-[(4-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2995915.png)
